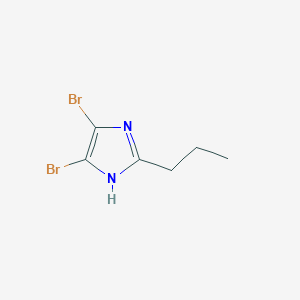

4,5-dibromo-2-propyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2N2/c1-2-3-4-9-5(7)6(8)10-4/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJXCPIVMZQMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4,5 Dibromo 2 Propyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is inherently aromatic and susceptible to electrophilic attack. However, the presence of two bromine atoms at the 4 and 5-positions significantly deactivates the ring towards electrophilic aromatic substitution. uobabylon.edu.iq The strong electron-withdrawing inductive effect of the bromine atoms reduces the electron density of the imidazole nucleus, making it less nucleophilic.

In general, electrophilic substitution on the imidazole ring, such as nitration or halogenation, requires forcing conditions and often a catalyst. For unsubstituted imidazole, electrophilic attack is favored at the 4 or 5-positions. uobabylon.edu.iq However, with these positions blocked by bromine in 4,5-dibromo-2-propyl-1H-imidazole, any potential electrophilic substitution would be directed to the C2-position, if the propyl group were not present, or more likely, at one of the nitrogen atoms. It is important to note that direct electrophilic substitution on the carbon skeleton of this compound is challenging and not commonly reported. Instead, functionalization is more readily achieved through the reactions discussed in the subsequent sections.

Nucleophilic Substitution Reactions at the Bromine Centers

The bromine atoms at the C4 and C5 positions of the imidazole ring are susceptible to nucleophilic substitution, providing a key pathway for the functionalization of the molecule. The electron-withdrawing nature of the imidazole ring, enhanced by the second bromine atom, facilitates the attack of nucleophiles.

Substitution with Nitrogen Nucleophiles (Amines, Hydrazines)

The displacement of bromide ions by nitrogen-based nucleophiles such as amines and hydrazines is a common strategy to introduce new functionalities. For instance, related brominated nitroimidazoles have been shown to react with amines, leading to the substitution of the bromine atom. This type of reaction typically proceeds via an addition-elimination mechanism, where the nucleophilic amine attacks the carbon bearing the bromine, forming a transient Meisenheimer-like intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the imidazole ring.

While direct studies on this compound are not prevalent, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, which can serve as an electronic analogue, demonstrates that such nucleophilic substitutions are feasible. clockss.org Similarly, reactions with hydrazine (B178648) are expected to follow a comparable pathway, offering a route to hydrazinyl-substituted imidazoles. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine proceeds via uncatalyzed nucleophilic substitution, suggesting a similar reactivity pattern for halogenated imidazoles. researchgate.netccsenet.orgeijas.com

Substitution with Sulfur and Oxygen Nucleophiles (Thiols, Alkoxides)

Sulfur and oxygen nucleophiles, such as thiols and alkoxides, can also displace the bromine atoms in this compound. The reaction with thiols would lead to the formation of thioether derivatives, while alkoxides would yield the corresponding ether compounds. These reactions are synthetically valuable for introducing a variety of functional groups and for the construction of more complex molecular architectures.

For example, the reaction of 2,5-dibromo-4-nitro-1H-imidazole with thiols has been reported as a viable method for functionalization. The synthesis of imidazole-derived alkyl and aryl ethers has also been described, highlighting the utility of nucleophilic substitution by oxygen-containing nucleophiles. nih.gov The general mechanism is analogous to that with nitrogen nucleophiles, involving nucleophilic attack followed by the elimination of the bromide leaving group.

Reduction of Bromine Atoms in the Imidazole Ring

The selective removal of one or both bromine atoms from the imidazole ring, a process known as dehalogenation or hydrodehalogenation, is a significant transformation. wikipedia.org This reduction can be achieved using various reagents and conditions, allowing for the synthesis of mono-bromo or fully debrominated imidazole derivatives.

A notable example is the selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole. This reaction can be controlled to yield the corresponding 4-bromo-1,2-dimethyl-1H-imidazole, demonstrating that it is possible to selectively remove one of the two bromine atoms. thieme-connect.de This selectivity is often achieved by careful control of the stoichiometry of the reducing agent and the reaction conditions. Common reducing agents for such transformations include catalytic hydrogenation (e.g., using palladium on carbon) or the use of metal hydrides. Grignard reagents followed by a proton source can also effect dehalogenation. wikipedia.org These methods are expected to be applicable to this compound, providing access to 4-bromo-2-propyl-1H-imidazole and 2-propyl-1H-imidazole.

Oxidation Pathways of the Imidazole Nitrogen Atoms and Alkyl Side Chains

The imidazole ring and its substituents can undergo oxidation under various conditions. The nitrogen atoms of the imidazole ring can be oxidized, although the imidazole ring itself is generally stable to oxidation. uobabylon.edu.iq More commonly, the alkyl side chain is susceptible to oxidation.

Studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have shown that OH addition to the ring is a major pathway. rsc.orgacs.org While not a synthetic transformation in the traditional sense, this provides insight into the reactivity of the imidazole core. In a synthetic context, strong oxidizing agents could potentially lead to ring-opening or the formation of N-oxides.

The propyl side chain at the C2 position is also a potential site for oxidation. Depending on the oxidant used, this could lead to the formation of a variety of products, such as a secondary alcohol, a ketone, or cleavage of the side chain. For instance, plant aldehyde dehydrogenases have been shown to oxidize imidazole-derived aldehydes, suggesting that if the propyl group were oxidized to a propanal moiety, further oxidation to a carboxylic acid would be possible. nih.gov

Cross-Coupling Reactions Involving Brominated Imidazoles

The bromine atoms on the imidazole ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed reactions are cornerstone methods for forming carbon-carbon bonds, and the two C-Br bonds on this compound serve as effective handles for such transformations. The reactivity of haloimidazoles in these couplings is well-established, providing a strong basis for predicting the behavior of the target compound. researchgate.net

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, both bromine atoms are available for coupling. The reaction can theoretically proceed to yield mono- or di-arylated products, depending on the stoichiometry of the reagents and the reaction conditions.

Achieving selective mono-arylation can be challenging due to the similar electronic environment of the C4 and C5 positions. However, subtle differences arising from the tautomerism of the N-H proton and careful control of reaction parameters can potentially favor mono-substitution. Studies on related dihalogenated heterocycles show that factors like the choice of palladium catalyst, ligand, base, and solvent are critical for controlling selectivity. acs.orgnih.gov For instance, using a bulky phosphine (B1218219) ligand can sometimes favor reaction at the less sterically hindered position. Common catalysts include Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a phosphine ligand. acs.orgresearchgate.net

| Electrophile (Example) | Coupling Partner | Catalyst / Ligand | Base / Solvent | Product (Example) | Yield | Reference |

| 4-Bromo-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane-H₂O | 4-Phenyl-1H-imidazole | 31% | nih.gov |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% | |

| 3-Bromo-1H-indazole | (4-Acetylphenyl)boronic acid | [PdCl₂(MeCN)₂] / Imidazole ligand | K₂CO₃ / H₂O-Ethanol | 3-(4-Acetylphenyl)-1H-indazole | >95% | researchgate.net |

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org In the context of this compound, the C4 and C5 bromine atoms can react with various alkenes, such as acrylates, styrenes, or other vinyl compounds. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from Pd(OAc)₂, and requires a base like triethylamine (B128534) to neutralize the HBr formed. wikipedia.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org Mechanochemical methods, such as ball-milling, have also been shown to promote Heck reactions efficiently for bromo-heterocycles like 3-bromoindazoles. beilstein-journals.org

| Electrophile (Example) | Alkene | Catalyst / Additive | Base / Solvent | Product Type | Yield | Reference |

| 3-Bromo-1H-indazole | Methyl acrylate | Pd(OAc)₂ / NaBr, TBAB | K₂CO₃ / Ball-milling | 3-Vinylindazole derivative | 91% | beilstein-journals.org |

| Iodobenzene | Styrene | PdCl₂ | KOAc / Methanol (B129727) | Stilbene | High | wikipedia.org |

| Aryl Bromides | Aliphatic Olefins | Palladacycle phosphine mono-ylide | - / - | Vinylated arene | Good | organic-chemistry.org |

Sonogashira Reaction

The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, utilizing a dual catalytic system of palladium and copper(I). wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly valuable for introducing alkynyl moieties onto aromatic and heteroaromatic rings. For this compound, sequential Sonogashira couplings could be employed to synthesize di-alkynylated imidazoles. The higher reactivity of iodides over bromides is well-known, but selective mono-alkynylation of a dibromo-substrate can often be achieved by carefully controlling the reaction conditions, such as temperature and reaction time. wikipedia.org Studies on dihalogenated pyridines have demonstrated that sequential Sonogashira couplings can be performed by exploiting the differential reactivity of the halogen atoms, allowing for the stepwise introduction of different alkynyl groups. nih.gov

| Electrophile (Example) | Alkyne | Catalyst System | Base / Solvent | Product Type | Yield | Reference |

| 4-Iodo-1-SEM-imidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 4-(Phenylethynyl)-1-SEM-imidazole | 93% | researchgate.net |

| 5-Bromoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 5-(Phenylethynyl)indole | ~60% | researchgate.net |

| 2-Amino-5-bromo-3-iodopyridine | Various alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | Sequentially coupled alkynyl-pyridines | Good | nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Cu, Au)

While palladium is the dominant metal for cross-coupling, other transition metals, particularly copper, offer alternative and sometimes complementary reactivity for functionalizing haloimidazoles.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, especially the Ullmann condensation, are classic methods for forming carbon-heteroatom bonds, such as C-N and C-O bonds. acs.orgbeilstein-journals.org These reactions are highly relevant for the derivatization of this compound, allowing for the introduction of amine, amide, or ether functionalities at the C4 and C5 positions. Modern protocols often use a copper(I) source (e.g., CuI) in the presence of a ligand, such as a diamine or an amino acid, and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO. nih.gov These methods provide a direct pathway to N- and O-arylated imidazole derivatives that are complementary to those accessible via palladium-catalyzed Buchwald-Hartwig amination.

| Electrophile (Example) | Nucleophile | Catalyst / Ligand | Base / Solvent | Product Type | Yield | Reference |

| 2,2'-Dibromo-1,1'-biphenyl | Primary Amines | CuI / DMEDA | K₂CO₃ / Toluene | Substituted Carbazole | Moderate | beilstein-journals.org |

| 3-Amino-N-Boc-4-chloropyridine | Amides | CuI / (L)-proline | K₂CO₃ / DMSO | N-Arylated Pyridine (B92270) | - | nih.gov |

| N-phenylbenzimidamides | Iodobenzenes | CuI / Phenanthroline | Cs₂CO₃ / Dioxane | 1,2-Diphenyl-1H-benzo[d]imidazole | High | rsc.org |

Gold-Catalyzed Reactions

Gold catalysis in cross-coupling is a developing field. While less common than palladium or copper for C-Br functionalization, gold has been reported to catalyze Sonogashira-type reactions, sometimes in conjunction with palladium or as a heterogeneous catalyst on a support like CeO₂. wikipedia.org The application of gold catalysis to a substrate like this compound remains an area for future exploration.

Direct C-H Arylation and Functionalization Strategies

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials (like organohalides or organometallics), offering a more atom-economical approach. nih.gov

For the target molecule, this compound, all carbon atoms on the imidazole ring are already substituted. The only available C-H bond for direct functionalization is the N-H bond of the imidazole ring. Therefore, direct C-H arylation in the traditional sense (activation of a C-H bond on the ring) is not possible. However, N-arylation or N-alkylation reactions are feasible at this position.

To understand the C-H functionalization behavior of the parent scaffold, one can consider the reactivity of 2-propyl-1H-imidazole. In imidazoles, the C2-H bond is the most acidic and typically the first to be functionalized in direct arylation protocols. nih.gov Since the C2 position is blocked by the propyl group in the target molecule, C-H activation would be directed to the C5 position (and C4, though often C5 is preferred). nih.gov Nickel-catalyzed protocols have also emerged for the C-H arylation of imidazoles, providing an alternative to palladium. rsc.org These reactions highlight a synthetic strategy that is complementary to the cross-coupling of the dibrominated analogue.

| Substrate (Example) | Coupling Partner | Catalyst / Ligand | Base / Solvent | Product (Example) | Yield | Reference |

| 1-Aryl-1H-imidazole | Aryl iodides | Pd(OAc)₂ / AsPh₃ | CsF / DMF | 1,5-Diaryl-1H-imidazole | ~70% | nih.gov |

| 1-SEM-imidazole | Aryl chlorides | Pd(OAc)₂ / P(n-Bu)Ad₂ | NaOt-Bu / Toluene | 2-Aryl-1-SEM-imidazole | High | nih.gov |

| Imidazole-4-carboxamide precursor | Aryl bromides | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ / DMA | C5-Arylated imidazole | 78% | researchgate.net |

Mechanistic Elucidation of Key Derivatization Reactions

The mechanisms of the primary derivatization reactions for this compound are well-understood from extensive studies on related systems.

Palladium-Catalyzed Cross-Coupling: The reactions all proceed via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of a C-Br bond from the imidazole ring to a coordinatively unsaturated Pd(0) complex, forming a square planar Pd(II) intermediate. This is often the rate-determining step.

Transmetalation/Insertion: In the Suzuki and Sonogashira reactions, this is followed by transmetalation, where the organic group from the organoboron or organocopper acetylide reagent displaces the bromide on the palladium center. wikipedia.orgwikipedia.org In the Heck reaction, the alkene coordinates to the palladium complex and undergoes migratory insertion into the Pd-C bond. youtube.com

Reductive Elimination: The final step is reductive elimination, where the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.com The stereochemistry of the Heck reaction is determined by syn-migratory insertion followed by syn-β-hydride elimination. youtube.com

Copper-Catalyzed Coupling: The mechanism for copper-catalyzed Ullmann reactions is more debated but is generally thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination. beilstein-journals.org

Direct C-H Arylation: The mechanism for palladium-catalyzed direct arylation often involves a C-H activation step that can occur through different pathways, including an electrophilic attack of the palladium catalyst on the electron-rich imidazole ring (SₑAr-type mechanism) or a concerted metalation-deprotonation event. nih.govnih.gov

A key mechanistic consideration for this compound is the regioselectivity of mono-functionalization. Since the C4-Br and C5-Br bonds are electronically similar, achieving selective reaction at one site requires careful tuning of conditions. Factors that can influence this include steric hindrance from the propyl group or a protecting group on the nitrogen, as well as the specific catalyst and ligand system employed. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dibromo 2 Propyl 1h Imidazole

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 4,5-dibromo-2-propyl-1H-imidazole, both low- and high-resolution mass spectrometry techniques provide critical data for its structural confirmation.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like imidazoles without causing significant fragmentation. rsc.org In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, leading to the formation of protonated molecules [M+H]⁺ or other adducts. researchgate.net

While specific ESI-MS data for this compound is not extensively published, the expected fragmentation patterns can be inferred from the behavior of similar heterocyclic compounds. The analysis of related ionic liquids, such as imidazolium (B1220033) salts, by ESI-MS/MS reveals characteristic fragmentation pathways, including the loss of neutral molecules and the formation of stable iminium ions. asianpubs.org For this compound, the protonated molecule would be the primary ion observed. Subsequent fragmentation (MS/MS) would likely involve the loss of the propyl group or bromine atoms, providing valuable structural information.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 282.93 | Protonated molecule |

| [M-C₃H₇]⁺ | 240.88 | Loss of the propyl group |

| [M-Br]⁺ | 203.98 | Loss of a bromine atom |

Note: The m/z values are calculated based on the most abundant isotopes and are predictive in nature.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of the [M+H]⁺ ion of this compound can be calculated and compared with the experimentally determined value to confirm its molecular formula.

For instance, the predicted monoisotopic mass of the neutral molecule 4,5-dibromo-1H-imidazole (C₃H₂Br₂N₂) is 223.85847 Da. uni.lu The addition of a propyl group and the removal of a hydrogen atom would lead to a precise theoretical mass for this compound that can be verified by HR-MS.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's properties.

The crystal packing of halogenated imidazoles is significantly influenced by non-covalent interactions, particularly hydrogen bonds and halogen bonds. acs.orgacs.org In the crystal structures of bromo-imidazole derivatives, N–H···N hydrogen-bonded chains are a common packing motif. acs.org These interactions play a crucial role in the self-assembly of molecules in the solid state. rsc.org

Table 2: Common Intermolecular Interactions in Brominated Imidazole (B134444) Crystal Structures

| Interaction Type | Description | Significance |

| N–H···N Hydrogen Bond | An interaction between the acidic proton on one imidazole nitrogen and the lone pair of another nitrogen. acs.orgresearchgate.net | Often leads to the formation of one-dimensional chains or tapes in the crystal structure. researchgate.net |

| Halogen Bond (Br···Br/Br···N) | A directional interaction involving the electrophilic region of a bromine atom. mdpi.comresearchgate.net | Influences the close packing of molecules and can lead to specific supramolecular synthons. researchgate.net |

| C–H···π Interaction | A weak hydrogen bond between a C-H bond and the π-system of the imidazole ring. researchgate.net | Contributes to the overall stability of the crystal packing. |

The study of these interactions in analogs like 4,5-dibromo-2-methylimidazole (B1586872) provides a strong predictive framework for understanding the solid-state structure of this compound. acs.org

Computational Chemistry and Theoretical Studies on 4,5 Dibromo 2 Propyl 1h Imidazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bohrium.com For 4,5-dibromo-2-propyl-1H-imidazole, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

The first step in a computational study would be to determine the most stable three-dimensional structure of this compound. This involves geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. Conformational analysis would also be crucial, particularly concerning the rotation of the propyl group, to identify the global minimum energy conformer. For similar imidazole (B134444) derivatives, the orientation of substituents has been shown to significantly influence their properties. irjweb.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com For this compound, the distribution of these frontier orbitals would indicate the likely sites for electron donation (HOMO) and acceptance (LUMO).

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table represents the type of data that would be generated from DFT calculations. The values are currently unavailable in published literature.

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. orientjchem.orgmdpi.com This provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. orientjchem.org For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the bromine atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. dntb.gov.ua MD simulations of this compound in different solvents would be crucial for understanding how its conformation and interactions are influenced by its environment. This is particularly relevant for predicting its behavior in biological systems or in solution-phase reactions. uin-alauddin.ac.id

Theoretical Prediction of Spectroscopic Parameters (e.g., UV-Vis via TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. irjweb.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectroscopic data. For this compound, theoretical prediction of its UV-Vis spectrum would provide valuable information about its electronic structure and could aid in its experimental characterization.

Investigation of Electronic and Steric Effects of Dibromo and Propyl Substituents

The electronic and steric characteristics of this compound are dictated by the cumulative influence of the two bromine atoms at the C4 and C5 positions and the propyl group at the C2 position. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these effects.

The two bromine atoms are strong electron-withdrawing groups due to their high electronegativity. This has a significant impact on the electron distribution within the imidazole ring. The electron density of the aromatic system is substantially reduced, which in turn affects the reactivity of the ring. Specifically, the electron-withdrawing nature of the halogens enhances the electrophilicity of the imidazole ring, making it more susceptible to nucleophilic attack. rsc.org The positions C4 and C5, where the bromine atoms are located, become electron-deficient.

The propyl group at the C2 position, being an alkyl group, is generally considered an electron-donating group through an inductive effect (+I). This effect increases the electron density on the C2 carbon. The presence of substituents on the imidazole ring is known to influence the donor capacity of the nitrogen bases. researchgate.net The interplay between the electron-donating propyl group and the electron-withdrawing dibromo substituents creates a complex electronic environment within the molecule.

Steric effects also play a critical role. The propyl group introduces steric bulk at the C2 position, which can hinder the approach of reactants to this side of the molecule. Similarly, the bromine atoms at C4 and C5 add to the steric congestion around the imidazole ring. The orientation of the propyl chain and the bond lengths and angles of the entire molecule are influenced by these steric pressures. Computational studies on N-functionalized imidazoles with branched alkyl groups have shown that such substituents have a tangible impact on the physical properties, which is a reflection of their steric and electronic nature. researchgate.netmdpi.com

To illustrate the electronic properties that can be determined through computational studies, the following table presents calculated values for a related compound, 4,5-dibromo-1,2-dimethyl-1H-imidazole, as a reference point. These values provide an approximation of the electronic characteristics of the target molecule.

Table 1: Calculated Electronic Properties of a Related Imidazole Compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 253.92 g/mol | - |

| XLogP3 | 1.3 | - |

| Topological Polar Surface Area | 17.8 Ų | - |

| Heavy Atom Count | 9 | - |

Data sourced from PubChem for 4,5-dibromo-1,2-dimethyl-1H-imidazole and should be considered as an approximation for this compound. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways of this compound, researchers can identify intermediates, transition states, and determine the activation energies associated with different reaction routes. This is particularly valuable for understanding substitution reactions, where the bromine atoms could be replaced by other functional groups, or reactions involving the N-H proton.

Reaction mechanism modeling for substituted imidazoles often involves DFT calculations to map out the potential energy surface of a given reaction. researchgate.net For instance, in a nucleophilic substitution reaction, the model would start with the optimized geometries of the reactants (this compound and a nucleophile). The calculations would then search for the transition state structure, which represents the highest energy point along the reaction coordinate.

The transition state is a critical point in the reaction, and its structure provides insights into the bonding changes occurring during the transformation. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. For example, in the study of reactions between imidazoles and other molecules, transition state analysis has been used to understand the catalytic role of the imidazole ring. acs.org

For this compound, a theoretical investigation of a substitution reaction at one of the bromine atoms would involve the following steps:

Geometry Optimization: The initial structures of the reactants, products, and any intermediates are fully optimized to find their lowest energy conformations.

Transition State Search: A search algorithm is used to locate the transition state connecting the reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A stable molecule (reactant, product, or intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state indeed connects the desired reactants and products.

The following table provides a hypothetical set of calculated energy values for a substitution reaction to illustrate the kind of data generated from such a study.

Table 2: Hypothetical Calculated Energies for a Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

These values are illustrative and represent a typical profile for an exothermic reaction with a moderate activation barrier.

Such computational analyses provide a deeper understanding of the factors controlling the reactivity of this compound and can guide the design of new synthetic routes and novel molecules with desired properties.

Coordination Chemistry and Supramolecular Assemblies Involving Imidazole and Its Derivatives

Imidazole (B134444) and its Derivatives as N-Donor Ligands in Metal Complexes

Synthesis and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The synthesis of coordination polymers and MOFs relies on the self-assembly of metal ions and organic ligands. mdpi.com Imidazole-based ligands are frequently used due to their ability to bridge metal centers. rsc.orgmdpi.com However, there is no available literature describing the synthesis or characterization (e.g., single-crystal X-ray diffraction, IR spectroscopy, or thermogravimetric analysis) of coordination polymers or MOFs constructed using 4,5-dibromo-2-propyl-1H-imidazole as a linker.

Transition Metal Complexes with Imidazole-Derived Ligands (e.g., Cu, Ni, Fe, Co, Zn)

A vast body of research exists on the coordination of transition metals with various imidazole derivatives. azjournalbar.comnih.govresearchgate.net For example, studies have successfully synthesized and characterized Fe(II) coordination polymers with ligands like 1-ethyl-imidazole, and Cu(II) and Ni(II) complexes with 2-substituted benzimidazoles have also been reported. mdpi.comjocpr.com These studies provide detailed structural and spectroscopic data. However, no equivalent studies have been published for this compound with Cu, Ni, Fe, Co, or Zn.

Lanthanide Coordination Polymers and Frameworks

Lanthanide ions are known to form coordination polymers with imidazole-containing ligands, particularly those functionalized with carboxylate groups that act as hard donor sites favored by lanthanides. These compounds are often investigated for their unique luminescent properties. While there are reports on lanthanide frameworks built from ligands like imidazole-4,5-dicarboxylic acid, there is no information on coordination polymers formed between lanthanide ions and this compound. researchgate.net

Role of Substituents (e.g., Bromine, Propyl) in Directing Coordination and Supramolecular Architectures

The nature and position of substituents on the imidazole ring play a critical role in determining the resulting supramolecular architecture. Electron-withdrawing groups like bromine can affect the donor strength of the coordinating nitrogen and introduce the possibility of halogen bonding, which can influence the crystal packing. ontosight.ai Sterically bulky groups, such as a propyl group at the 2-position, can direct the coordination geometry around the metal center and control the dimensionality of the resulting framework. mdpi.com While these are established principles, there are no specific studies that analyze the directing effects of the 2-propyl and 4,5-dibromo substituents of the target compound in the formation of coordination complexes.

Magnetic Properties of Coordination Compounds Incorporating Imidazole Ligands

The magnetic properties of coordination polymers are highly dependent on the choice of both the metal ion (e.g., Co(II), Fe(II)) and the bridging ligand, which mediates the magnetic exchange between metal centers. rsc.orgrsc.org The geometry and bond angles of the final structure, influenced by the ligand, are crucial. For instance, coordination polymers based on cobalt and bis(imidazole) linkers have been shown to exhibit both weak ferromagnetic and antiferromagnetic properties. rsc.org Without any synthesized complexes of this compound, no data exists on the magnetic properties of materials incorporating this specific ligand.

Applications and Utility of 4,5 Dibromo 2 Propyl 1h Imidazole in Advanced Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Systems

The 4,5-dibromo-2-propyl-1H-imidazole core is an exemplary building block for constructing more intricate heterocyclic frameworks. The presence of bromine atoms at the C4 and C5 positions of the imidazole (B134444) ring allows for selective functionalization through various cross-coupling reactions. This reactivity is a cornerstone of modern synthetic chemistry, enabling the programmed assembly of complex molecular targets from simpler, well-defined fragments.

Chemists have successfully employed related brominated imidazole derivatives in the synthesis of polysubstituted imidazoles, which are prevalent motifs in marine natural products and pharmacologically active compounds. researchgate.net For instance, synthetic strategies often involve sequential or one-pot multi-component reactions where the brominated positions act as anchors for introducing new substituents. organic-chemistry.org Reactions such as the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, effectively extending the heterocyclic system. thieme-connect.de The selective nature of these transformations allows for the stepwise construction of highly decorated imidazoles, a task that would be significantly more challenging without a pre-functionalized starting material like this compound.

Table 1: Examples of Complex Heterocyclic Systems Derived from Brominated Imidazoles

| Precursor Type | Reaction Type | Resulting Complex System | Potential Application | Reference |

| 1-Protected 2-aryl-4,5-dibromo-1H-imidazoles | Palladium-Catalyzed Cross-Coupling | 1,2,4,5-Tetrasubstituted Imidazoles | Medicinal Chemistry, Natural Product Synthesis | researchgate.net |

| 4-Bromo-1,2-dimethyl-1H-imidazole | Suzuki-Miyaura Coupling | 4-Aryl-1,2-dimethyl-1H-imidazoles | Active Pharmaceutical Ingredients (APIs) | thieme-connect.de |

| 2-Bromoacetophenone (forms imidazole in situ) | One-Pot, Four-Component Reaction | 1,2,4-Trisubstituted 1H-imidazoles | Organic Synthesis | organic-chemistry.org |

Precursor in the Synthesis of Diverse Functional Organic Molecules

Beyond extending heterocyclic systems, this compound serves as a versatile precursor for a broad spectrum of functional organic molecules. The carbon-bromine bonds are amenable to a variety of chemical transformations, allowing for the introduction of numerous functional groups and the generation of molecular diversity. ontosight.ai

Halogenated imidazoles are recognized as key intermediates for further functionalization. google.com The bromine atoms can undergo nucleophilic substitution reactions, allowing for their replacement with other functionalities. ontosight.ai More commonly, they are exploited in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This enables the attachment of alkyl, alkenyl, alkynyl, and aryl groups, as well as the introduction of nitrogen, oxygen, and sulfur-containing moieties. For example, the synthesis of the antihypertensive drug Olmesartan involves an imidazole intermediate, 2-propyl-1H-imidazole-4,5-dicarboxylic acid, which could potentially be synthesized from the corresponding dibromo-precursor via a transformation like lithiation followed by carboxylation. This highlights the role of such precursors in accessing molecules with significant biological activity.

Table 2: Synthetic Transformations of Brominated Imidazoles

| Reaction Type | Reagents/Catalysts | Functional Group Introduced | Resulting Molecule Class | Reference |

| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst | Aryl, Heteroaryl | Arylated Imidazoles | thieme-connect.de |

| Nucleophilic Substitution | Various Nucleophiles | Amines, Ethers, Thioethers | Functionalized Imidazoles | ontosight.ai |

| Debromination | Grignard Reagents (e.g., i-PrMgCl) | Hydrogen (Selective) | Monobrominated Imidazoles | thieme-connect.de |

| Lithiation-Carboxylation | Organolithium reagent, CO₂ | Carboxylic Acid | Imidazole Carboxylic Acids |

Integration into Rational Design of Novel Organic Materials

The structural and electronic properties of the this compound scaffold make it an attractive candidate for integration into novel organic materials. Halogenated organic compounds are utilized in materials science for their specific properties, including their ability to influence crystal packing and participate in halogen bonding, which can direct the supramolecular assembly of materials.

By chemically modifying the bromine positions, the imidazole core can be incorporated into larger conjugated systems, such as polymers or molecular switches. These materials could exhibit interesting photophysical or electronic properties. A pertinent example from a related compound, 2-propyl-1H-imidazole-4,5-dicarboxylic acid, demonstrates the utility of this core structure. This dicarboxylate analogue functions as an organic linker to create metal-organic frameworks (MOFs) with luminescent properties. psu.edu It is plausible that this compound could be converted into a similar dicarboxylate linker or other polymerizable monomers, thereby serving as a key component in the rational design of functional organic materials with tailored properties for applications in electronics, sensing, or gas storage.

Catalytic Applications as a Ligand or Organocatalyst in Chemical Transformations

While direct catalytic applications of this compound are not extensively documented, its structure provides a clear pathway to valuable catalytic species, particularly as a precursor to N-heterocyclic carbene (NHC) ligands. NHCs are a dominant class of ligands in modern catalysis, prized for their strong σ-donating ability which forms highly stable bonds with transition metals, leading to robust and efficient catalysts.

The synthesis of an NHC typically involves the quaternization of one of the imidazole nitrogen atoms, followed by deprotonation at the C2 position. Although the subject compound has a propyl group at C2, related imidazole structures are readily converted into ligands for catalysis. For instance, the closely related 2-propyl-1H-imidazole-4,5-dicarboxylic acid acts as a multidentate N,O-donor ligand, forming stable coordination complexes with metals like cadmium and copper. This demonstrates the inherent coordinating ability of the 2-propyl-imidazole core. By transforming the bromo groups of this compound into other coordinating functionalities, a variety of multidentate ligands could be accessed for applications in coordination chemistry and catalysis.

Table 3: Potential Catalytic Roles and Precursor-Product Relationships

| Precursor | Target Catalytic Species | Metal Center (if applicable) | Potential Catalytic Reaction | Reference Analogy |

| This compound | N,N'-dialkyl-4,5-dibromo-2-propyl-imidazolium salt | N/A (as organocatalyst) or various metals (as NHC ligand) | Benzoin condensation, Cross-coupling | organic-chemistry.org |

| This compound | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Cd(II), Cu(II), Mg(II) | Lewis acid catalysis, Luminescent sensors |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4,5-dibromo-2-propyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : Multi-component reactions (MCRs) using ammonium acetate as a catalyst in acetic acid under reflux (70–80°C) are effective. Optimize stoichiometry (1:1.2 molar ratio of bromine sources) and monitor via TLC at 30-minute intervals to minimize side products (e.g., over-bromination). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane 1:4) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- FT-IR : Identify N–H stretches (~3150 cm⁻¹) and C–Br vibrations (650–500 cm⁻¹).

- ¹H/¹³C NMR : Propyl chain protons (δ 0.9–1.6 ppm); imidazole ring carbons (δ 120–140 ppm).

- ESI-MS : Molecular ion [M+H]⁺ at m/z 297.93.

- Cross-validate with elemental analysis (C: ~24.3%, H: ~2.7%, Br: ~53.9%) .

Q. How can preliminary biological screening be designed to assess the antibacterial potential of this compound?

- Protocol : Use standardized CLSI microdilution assays (e.g., Staphylococcus aureus ATCC 29213) with compound concentrations (1–128 µg/mL). Include DMSO controls (≤1% v/v) and validate via growth inhibition curves. Minimum inhibitory concentration (MIC) values <32 µg/mL suggest promising activity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the substitution pattern of this compound?

- Approach : Single-crystal X-ray diffraction (SHELXL-2018/3) refines spatial arrangements. Critical parameters:

- Br···Br distances (3.4–3.6 Å).

- Dihedral angles between imidazole ring and propyl group.

- Discrepancies >5° from DFT models (B3LYP/6-31G*) indicate steric effects requiring synthetic adjustment .

Q. What strategies reconcile contradictory antimicrobial activity reports for brominated imidazoles across studies?

- Resolution : Standardize protocols (CLSI M07-A11/M38-A2) with controlled variables:

- Inoculum size: 5×10⁵ CFU/mL.

- Solubility: DMSO ≤1% v/v.

- Meta-analysis of MIC data (Pearson correlation r >0.85) identifies C-4/C-5 bromine’s role in membrane disruption .

Q. How do electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

- Mechanism : Bromine’s -I effect activates C-4/C-5 for Suzuki-Miyaura couplings. Optimal conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%).

- Base: K₂CO₃ in DMF/H₂O (3:1) at 90°C.

- Monitor via ¹H NMR (loss of Br–C–H couplings at δ 7.2–7.5 ppm). Avoid >100°C to prevent debromination .

Q. What computational methods best predict the tautomeric stability of this compound in solvents?

- DFT Analysis :

- Level: M06-2X/6-311++G(d,p) with SMD solvation.

- Key metrics: ΔG <1.5 kcal/mol favors 1H-tautomer; NBO charges (N1 > -0.5 e supports N3 protonation).

- Validate with ¹⁵N NMR in DMSO-d₆ (δN–H ~250 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.